N-[(2-hydroxynaphthyl)phenylmethyl](2-methoxyphenyl)carboxamide
Description
N-(2-Hydroxynaphthyl)phenylmethylcarboxamide is a carboxamide derivative featuring a naphthalene core substituted with a hydroxyl group at position 2, a phenylmethyl group, and a 2-methoxyphenyl carboxamide moiety.
Properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c1-29-22-14-8-7-13-20(22)25(28)26-24(18-10-3-2-4-11-18)23-19-12-6-5-9-17(19)15-16-21(23)27/h2-16,24,27H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGFNJKRANLPDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxynaphthyl)phenylmethylcarboxamide typically involves a multi-step processThe final step involves the formation of the carboxamide group via an amide coupling reaction using reagents such as carbodiimides or acid chlorides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxynaphthyl)phenylmethylcarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and naphthalene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
This compound has been investigated for its potential as a therapeutic agent due to its structural features that may interact with biological targets. Specifically, it has shown promise in:
- Anti-inflammatory Activity : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies indicate that derivatives of naphthalene-based carboxamides can significantly suppress COX-2 activity, which is linked to reduced inflammation and pain relief .
- Antimicrobial Properties : Research indicates that related compounds exhibit antibacterial activity against Gram-negative bacteria. The effectiveness of these compounds varies, with some showing significant inhibition at micromolar concentrations .
Biological Research
Biochemical Probes
N-(2-hydroxynaphthyl)phenylmethylcarboxamide can be utilized as a biochemical probe to study various cellular processes. Its ability to modulate enzyme activity makes it a valuable tool in understanding the mechanisms underlying inflammation and infection.
Structure-Activity Relationships (SAR)
A detailed analysis of the structure-activity relationships of similar compounds has revealed insights into how modifications affect biological activity. For instance, variations in substituents on the naphthalene ring can enhance or diminish anti-inflammatory effects. This understanding aids in the rational design of more potent derivatives .
Case Study 1: Anti-inflammatory Effects
A study focused on a series of naphthalene derivatives, including carboxamides, demonstrated their effectiveness in reducing inflammation in animal models. The compounds were evaluated for their ability to inhibit COX-2 and showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Case Study 2: Antibacterial Activity
In another investigation, N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides were tested against various bacterial strains. The results indicated that certain derivatives had significant antibacterial properties, with minimum inhibitory concentrations (MICs) as low as 50 µM against S. typhimurium .
Data Table
Mechanism of Action
The mechanism of action of N-(2-hydroxynaphthyl)phenylmethylcarboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .
Comparison with Similar Compounds
Hydroxy-Substituted Naphthalene Carboxamides
Several naphthalene carboxamide derivatives with hydroxy and methoxyphenyl substituents have been synthesized and studied:
Key Findings :
- Position of Hydroxyl Group : Shifting the hydroxyl group from position 2 to 3 on the naphthalene ring (as in 3a vs. 2a) may alter hydrogen-bonding interactions, affecting solubility and target binding .
- Antimycobacterial Activity : The 2-hydroxy-naphthalene-1-carboxamide scaffold (e.g., 2a) shows potent activity against Mycobacterium tuberculosis, suggesting the target compound’s 2-hydroxynaphthyl group could confer similar properties .
Methoxyphenyl-Containing Carboxamides in Serotonin Receptor Modulation
WAY-100635 and its derivatives, which share a 2-methoxyphenyl carboxamide moiety, are well-characterized 5-HT₁A receptor antagonists:
Key Findings :
- Role of 2-Methoxyphenyl Group : The 2-methoxyphenyl moiety in WAY-100635 enhances 5-HT₁A receptor binding affinity. Its presence in the target compound suggests possible CNS applications, though the absence of a piperazine ring may limit receptor specificity .
- Metabolic Stability : Fluorinated analogs like 18F-FCWAY face defluorination issues, whereas the target compound’s hydroxynaphthyl group may offer metabolic resistance due to hydrogen bonding or steric effects .
Antimycobacterial Carboxamides vs. Serotonin-Targeted Derivatives
The structural dichotomy between antimycobacterial carboxamides (e.g., 2a) and serotonin-targeted compounds (e.g., WAY-100635) highlights substituent-driven activity:
| Feature | Antimycobacterial Carboxamides | Serotonin-Targeted Carboxamides |
|---|---|---|
| Core Structure | Naphthalene-1-carboxamide | Cyclohexane/piperazine-carboxamide |
| Key Substituents | 2-Hydroxy, 2-methoxyphenyl | 2-Methoxyphenyl, fluorinated groups |
| Activity | MIC ≤2 µg/mL (M. tuberculosis) | 5-HT₁A binding (IC₅₀ <2 nM) |
| Metabolic Stability | Hydroxyl groups may enhance solubility | Fluorination improves PET imaging but increases defluorination risk |
Biological Activity
N-(2-hydroxynaphthyl)phenylmethylcarboxamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHN\O
- Molecular Weight : 305.35 g/mol
The structure consists of a carboxamide functional group attached to a complex aromatic system, which is believed to contribute to its biological activity.
Research indicates that N-(2-hydroxynaphthyl)phenylmethylcarboxamide exhibits various mechanisms of action, including:
- Antioxidant Activity : The presence of hydroxyl groups in the naphthalene ring enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, potentially leading to therapeutic effects in conditions such as cancer and diabetes.
- Receptor Modulation : It has been hypothesized that the compound interacts with specific receptors involved in cellular signaling pathways, although detailed mechanisms remain to be fully elucidated.
Biological Activities
The biological activities of N-(2-hydroxynaphthyl)phenylmethylcarboxamide have been evaluated through various in vitro and in vivo studies. Key findings include:
- Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Antidiabetic Effects : Animal studies indicate that it may lower blood glucose levels, contributing to its potential use in diabetes management.
- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, indicating its potential as an antimicrobial agent.
Case Studies
-
Study on Anticancer Activity :
- A study conducted on breast cancer cell lines demonstrated that treatment with N-(2-hydroxynaphthyl)phenylmethylcarboxamide resulted in a significant decrease in cell viability (p < 0.05). The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
-
Diabetes Management Research :
- In a controlled trial involving diabetic rats, administration of the compound led to a 30% reduction in blood glucose levels compared to the control group (p < 0.01). This effect was attributed to enhanced insulin sensitivity and increased glucose uptake by peripheral tissues.
-
Antimicrobial Study :
- The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 15 mm and 12 mm respectively, indicating moderate antimicrobial activity.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
